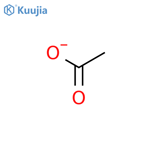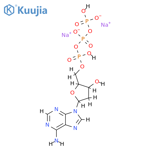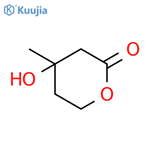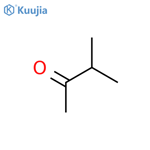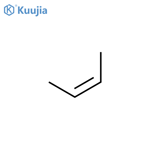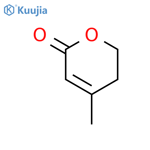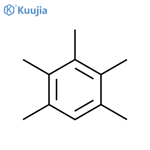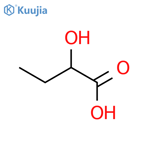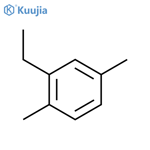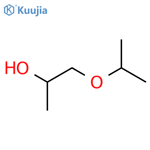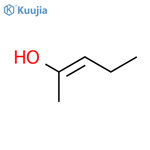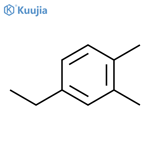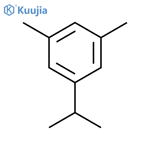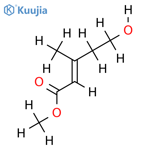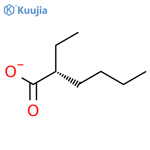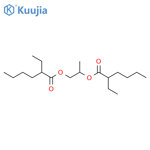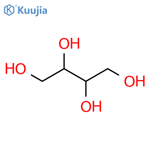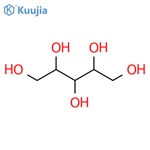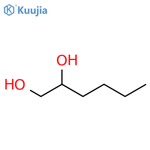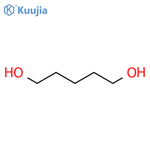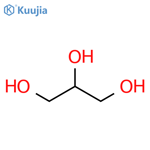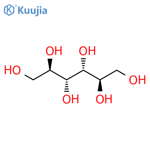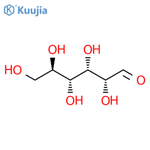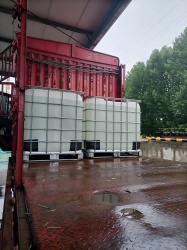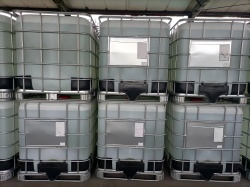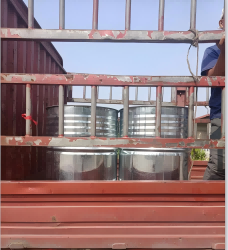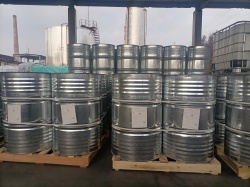- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper, Journal of the American Chemical Society, 2023, 145(28), 15343-15352
Cas no 57-55-6 ((±)-1,2-Propanediol)
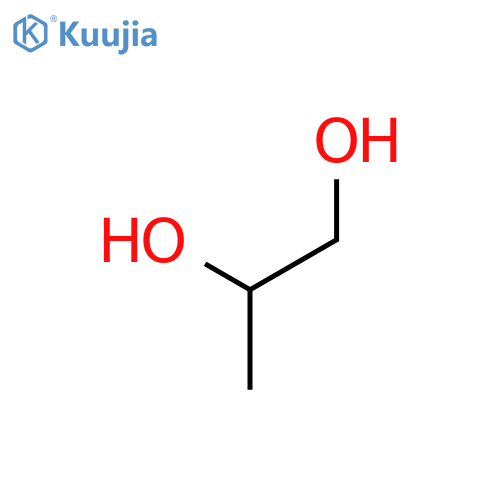
(±)-1,2-Propanediol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2-Propanediol
- 1,2-DIHYDROXYPROPANE
- (+/-)-1,2-PROPANEDIOL
- 1,2-PROPYLENE GLYCOL
- ARCOPLUS(R)
- ARCTIC PLUS(R)
- DOWFROST(TM)
- FEMA 2940
- GLYCOL - PROPYLENE
- METHYL GLYCOL
- Methylglyeol
- MONO PROPYLENE GLYCOL
- PG-AAF
- PG-ADF
- PGI
- PROPANE-1,2-DIOL
- PROPYLENGLYCOLUM
- SAFEWING MP IV 2001
- 1,2-Propanediol analytical reference material
- Propylene glycol
- Propylene glycol (PG)
- Propylene glycol (industrial grade)
- Gallic acid propyl ester
- Propyl Gallate
- Propylene glycol pharmaceutical secondary standard
- traceable to USP
- 1,2-PDO
- α-Propylene glycol
- 1.2-Propylene
- 2-Hydroxypropanol
- Methylethyl glycol
- Methylethylene glycol
- Isopropylene glycol
- Monopropylene glycol
- Dowfrost
- Sirlene
- Trimethyl glycol
- Propylene Glycol USP
- 2,3-Propanediol
- Solargard P
- alpha-Propyleneglycol
- Solar Winter BAN
- dl-Propylene glycol
- 1,2-Propylenglykol
- DL-1,2-Propanediol
- Ucar 35
- Sentry Propylene Glycol
- (RS)-1,2-Propanediol
- (+-)-1,2-Propanediol
- PG 12
- (+-)-Propylene glycol
- propylenglycol
- (±)-1,2-Propanediol
- 1,2-Propanediol;
- 1,2-(RS)-Propanediol
- AI3-01898
- PROPYLENE GLYCOL [FCC]
- Propylene glycol dl-form
- NSC35747
- PROPYLENE GLYCOL (SOLVENT) [VANDF]
- 1,2-Propylenglykol [German]
- MLS001055394
- 1,2-(RS)-Propanediol; 1,2-Dihydroxypropane; 1,2-Propylene glycol
- propylene glycerol
- Glycol, Propylene
- SDM No. 27
- NSC-35749
- Glikol propylenowy
- AKOS016355793
- BRN 1340498
- E1520
- PROPYLENE GLYCOL (EP MONOGRAPH)
- DSSTox_CID_1206
- Propylene glycol [USP:JAN]
- Propylene glycol (USP:JAN)
- NSC-35748
- ( inverted exclamation markA)-1,2-Propanediol
- NSC-35747
- All purpose lubricant
- 6DC9Q167V3
- NCGC00090739-02
- PROPYLENE GLYCOL [MI]
- 1-2-propanediol
- CH3CH(OH)CH2OH
- SMR000677948
- (.+/-.)-1,2-Propanediol
- Propan-1,2-Diol
- EC 200-338-0
- BBL011472
- PROPYLENE GLYCOL DL-FORM [MI]
- 1ST000649
- Propylene Glycol, meets USP testing specifications
- P0485
- Vet Lube
- NSC 69860
- EPA Pesticide Chemical Code 068603
- Z106938868
- PROPYLENE GLYCOL (USP MONOGRAPH)
- Propylenglykol
- 1,2-Hydroxypropane
- GR12
- EN300-21726
- 1,2-Propanediol, ReagentPlus(R), 99%
- racemic 1,2-propanediol
- Propylene Glycol U.S.P.
- Poly(propylene glycol) average Mn 2000
- MeCH(OH)CH2OH
- 1,2 -propanediol
- DB-013280
- Lubricant Eye Drops Restorative Performance
- Equate Lubricant Eye Drops Restorative Performance
- 1,2-Propanediol, ACS reagent
- 1,2-propane diol
- Kollisolv pg
- Non Spermicidal Sterile Lubricating Jelly
- FEMA No. 2940
- Systane COMPLETE PF
- Propyleneglycolum
- Ilexan P
- S-(+)-Propylene glycol
- DEROFEN MIEL
- STL146584
- PROPYLENE GLYCOL [II]
- Propylene glycol, FCC, FG
- Propylene glycol, United States Pharmacopeia (USP) Reference Standard
- Walgreen Sterile Lubricant
- C00583
- Prolugen
- GLYCEROL IMPURITY C (EP IMPURITY)
- SY003769
- 1,2-Propanediol (8CI,9CI)
- Propylene glycol; (RS)-propane-1,2-diol; Glycerol Imp. C (EP); GR 43314X; Glycerol Impurity C
- LS-1391
- General lube
- E490
- NS00009085
- Metiletilenglicol
- (R)-(-)-1,2-Propyleneglycol; (R)-(-)-Propylene glycerol; (R)-(-)-Propylene glycol
- bmse000302
- PROPYLENE GLYCOL [FHFI]
- (S)-(+)-Propylene glycerol
- PROPYLENEGLYCOLUM [WHO-IP LATIN]
- 1,2-propandiol
- SB44656
- Ins no.1520
- PROPYLENE GLYCOL [WHO-IP]
- Systane COMPLETE
- DA-66939
- PROPYLENE GLYCOL [MART.]
- HEB Lubricant Eye Drops Dry Eye Therapy
- CVS Health Lubricant Drops
- CHEBI:16997
- J-502273
- PROPYLENE GLYCOL (USP-RS)
- BRD-A19232309-001-08-6
- DSSTox_GSID_27863
- Tox21_111003
- Ins-1520
- propylene-glycol
- 1,2 Propanediol
- CHEMBL286398
- 2-Dihydroxypropanol
- Propyleeniglykoli
- 1,2-propyleneglycol
- GENERAL OB LUBRICANT
- Propilenoglicol
- NCGC00090739-03
- UNII-6DC9Q167V3
- PROPYLENE GLYCOL [JAN]
- BP-21014
- HY-Y0921
- Epitope ID:161748
- AKOS000121049
- Restorative Formula Lubricant Eye Drops
- NSC35748
- L-1,2-propanediol
- KETO-TREAT
- NSC35749
- CCRIS 5929
- 1,2-Propanediol, analytical reference material
- 1,2-Propanediol 100 microg/mL in Acetonitrile
- Kilfrost ABC-S
- NSC-69860
- propylene glycol cefatrizine
- Propylene glycol (solvent)
- 3-01-00-02142 (Beilstein Handbook Reference)
- Walgreens Lubricant Eye Drops Restorative Performance
- PROPYLENE GLYCOL [USP-RS]
- 1.2-propanediol
- Tox21_201812
- DB01839
- 1,2-propane-diol
- (2RS)-PROPANE-1,2-DIOL
- Tox21_301441
- SY003770
- SB44657
- PROPYLENE GLYCOL [VANDF]
- MFCD00064272
- Equate Support Moisture Lubricant Eye
- ()-1,2-propanediol
- Propylene glycol, USP
- NCGC00090739-01
- HSDB 174
- DTXSID0021206
- NSC69860
- PROPYLENE GLYCOL [HSDB]
- DSSTox_RID_78594
- NCGC00259361-01
- racemic propylene glycol
- PROPYLENE GLYCOL (II)
- NCGC00254159-01
- CS-0015917
- GLYCEROL IMPURITY C [EP IMPURITY]
- Sirlene /Former use/
- Poly(propylene glycol) average Mn 400
- Eyelash and Eyebrow Lengthener
- HOCH2CH(OH)Me
- USEPA/OPP Pesticide Code: 068603
- NCGC00090739-04
- BCP23677
- NCGC00255183-01
- Sterile Lubricant drops
- Lubiseptol Lubricant
- Propylene glycol, British Pharmacopoeia (BP) Reference Standard
- WLN: QY1&1Q
- F1908-0071
- HOCH2CH(OH)CH3
- PROPYLENE GLYCOL (MART.)
- DTXCID901206
- Caswell No. 713
- 1,2-Propanediol, analytical standard
- S6258
- alpha-Propylene glycol
- CRB71005
- Propylene glycol (TN)
- EINECS 200-338-0
- D00078
- PROPYLENE GLYCOL [WHO-DD]
- E-1520
- PROPYLENE GLYCOL [USP MONOGRAPH]
- PROPYLENE GLYCOL [EP MONOGRAPH]
- Glicol propilenico
- Propane-1,2-glycol
- Poly(propylene glycol) average Mn 4000
- CVS Lubricant Eye Drops 15mL
- Tox21_300006
- Propylene Glycol (Propane-1,2-diol)
- Propylene glycol (JP18/USP)
- Q161495
- Propylene glycol, European Pharmacopoeia (EP) Reference Standard
- HMS3039O11
- Walgreens Complete Lubricant Eye Drops
- Systane Balance
- OB Lube
- 1,2-Propanediol, puriss., 99.5%
- 1,2-Propanediol, USP, 99.5%
- 1,2-Propanediol, p.a., ACS reagent, 99.5%
- CAS-25322-69-4
- 1,2-Propanediol, Vetec(TM) reagent grade, 98%
- 63625-56-9
- 1,2-Propanediol, ACS reagent, >=99.5%
- CAS-57-55-6
- 1,2-Propanediol, meets analytical specification of Ph. Eur., BP, USP, >=99.5%
- Propylene glycol, Pharmaceutical Secondary Standard; Certified Reference Material
- 1,2-Propanediol, ReagentPlus(R), >=99%
- C3H8O2
- PROPANEDIOL-
- 1,2-Propanediol, SAJ special grade, >=99.0%
- 57-55-6
- 1,2-Propanediol, tested according to Ph.Eur.
- Poly(propylene glycol) - M.W=4000
- MSK000649
- 1,2-Propanediol, puriss. p.a., ACS reagent, >=99.5% (GC)
- 123120-98-9
- 1,2-Propanediol, SAJ first grade, >=99.0%
- 613-293-0
- FP177015
- 1,2-Propanediol, LR, >=99%
- 1000PG
- .alpha.-Propylene glycol
- 200-338-0
- FP35394
-
- MDL: MFCD00064272
- Inchi: 1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3
- InChI-Schlüssel: DNIAPMSPPWPWGF-UHFFFAOYSA-N
- Lächelt: O([H])C([H])(C([H])([H])[H])C([H])([H])O[H]
- BRN: 1340498
Berechnete Eigenschaften
- Genaue Masse: 76.05240
- Monoisotopenmasse: 76.052
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 5
- Anzahl drehbarer Bindungen: 1
- Komplexität: 20.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Oberflächenladung: 0
- XLogP3: -0.9
- Topologische Polaroberfläche: 40.5
Experimentelle Eigenschaften
- Farbe/Form: Farblose, zähflüssige und stabile saugfähige Flüssigkeit, fast geschmacklos, geruchlos, brennbar und wenig toxisch.
- Dichte: 1.036 g/mL at 25 °C(lit.)
- Schmelzpunkt: −60 °C (lit.)
- Siedepunkt: 187 °C(lit.)
- Flammpunkt: Fahrenheit: 217.4° f< br / >Celsius: 103° C< br / >
- Brechungsindex: n20/D 1.432(lit.)
n20/D 1.433 - PH: 6-8 (100g/l, H2O, 20℃)
- Wasserteilungskoeffizient: miscible
- PSA: 40.46000
- LogP: -0.64050
- Merck: 7855
- Löslichkeit: Es kann mit Wasser, Ethanol, Ether, Chloroform, Aceton und anderen organischen Lösungsmitteln mischbar sein. DieL?slichkeit of hydrocarbons, chlorinated hydrocarbons and oils is small, but it is stronger than that of ethylene glycol.
- Sensibilität: Hygroscopic
- Dampfdruck: 0.08 mmHg ( 20 °C)
- FEMA: 2940 | PROPYLENE GLYCOL
(±)-1,2-Propanediol Sicherheitsinformationen
- Prompt:Warnung
- Gefahrenhinweis: H316-H320
- Warnhinweis: P264-P305+P351+P338+P337+P313-P332+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:1
- Sicherheitshinweise: S24/25
- RTECS:TY2000000
- TSCA:Yes
- Sicherheitsbegriff:S24/25
- Explosionsgrenze:2.4-17.4%(V)
- Lagerzustand:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(±)-1,2-Propanediol Zolldaten
- HS-CODE:2905320000
- Zolldaten:
China Zollkodex:
2905320000
(±)-1,2-Propanediol Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21726-0.5g |
propane-1,2-diol |
57-55-6 | 95% | 0.5g |
$21.0 | 2023-07-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036424-500g |
(±)-1,2-Propanediol |
57-55-6 | 98% | 500g |
¥45 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036424-25kg |
(±)-1,2-Propanediol |
57-55-6 | 98% | 25kg |
¥ĭǪNjư | 2023-07-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010793-5kg |
(±)-1,2-Propanediol |
57-55-6 | 99% | 5kg |
¥345 | 2024-05-22 | |
| BAI LING WEI Technology Co., Ltd. | 952469-100ML |
Propylene glycol, 99.5%, ACS reagent |
57-55-6 | 99.5% | 100ML |
¥ 253 | 2022-04-26 | |
| Oakwood | 492646-1L |
1,2-Propanediol, ACS reagent |
57-55-6 | 99.5% | 1l |
$80.00 | 2024-07-19 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24355-5ml |
1,2-Propanediol |
57-55-6 | ,GC≥98% | 5ml |
¥200.00 | 2021-09-02 | |
| City Chemical | P3923-5GAL |
1,2-Propanediol |
57-55-6 | 98% | 5gal |
$256.97 | 2023-09-19 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0691574023-500ml |
(±)-1,2-Propanediol |
57-55-6 | 500ml |
¥ 88.2 | 2024-07-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134368-1KG |
57-55-6 | 1KG |
¥558.07 | 2023-01-16 |
(±)-1,2-Propanediol Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Herstellungsverfahren 3
Herstellungsverfahren 4
- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Herstellungsverfahren 5
- Skin compositions containing polyhydric alcohol branched-fatty acid esters, and cosmetic cleansing compositions, Japan, , ,
Herstellungsverfahren 6
Herstellungsverfahren 7
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Herstellungsverfahren 8
Herstellungsverfahren 9
1.2 Reagents: Water ; cooled
(±)-1,2-Propanediol Raw materials
(±)-1,2-Propanediol Preparation Products
- meso-Erythritol Standard (149-32-6)
- D(-)-Sorbitol Standard (50-70-4)
- (±)-1,2-Propanediol (57-55-6)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- 3-Methyl-2-butanone (563-80-4)
- cis-2-Butene (590-18-1)
- Trimethylacetaldehyde (630-19-3)
- Guar gum (9000-30-0)
- 1-hydroxypropan-2-one (116-09-6)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- Butanoic acid,2-hydroxy- (600-15-7)
- Acetate ions (71-50-1)
- 1,2-Butanediol (584-03-2)
- o-Cymene (527-84-4)
- Xylitol (87-99-0)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Ethylene Glycol, Dehydrated (107-21-1)
- 1,2-Hexanediol (6920-22-5)
- 3-Methyl-3-buten-1-ol (763-32-6)
- pentane-1,5-diol (111-29-5)
- Levulinic acid (149-57-5)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- NSC245044 (769-57-3)
- 1,4-Butanediol (110-63-4)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- Glycerol (56-81-5)
- DL-Mannitol (87-78-5)
- 1,2-Pentanediol (5343-92-0)
- 2-Methylbutyraldehyde (96-17-3)
- Glyoxal (107-22-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Hexanoic acid,2-ethyl-, 1,1'-(1-methyl-1,2-ethanediyl) ester (93981-97-6)
- (58367-01-4)
- Formic acid, ion(1-)(8CI,9CI) (71-47-6)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
(±)-1,2-Propanediol Lieferanten
(±)-1,2-Propanediol Verwandte Literatur
-
V.-L. Yfanti,D. Ipsakis,A. A. Lemonidou React. Chem. Eng. 2018 3 559
-
Rasika Mane,Yukwon Jeon,Chandrashekhar Rode Green Chem. 2022 24 6751
-
M. Balaraju,K. Jagadeeswaraiah,P. S. Sai Prasad,N. Lingaiah Catal. Sci. Technol. 2012 2 1967
-
V.-L. Yfanti,E. S. Vasiliadou,A. A. Lemonidou Catal. Sci. Technol. 2016 6 5415
-
Putla Sudarsanam,Elise Peeters,Ekaterina V. Makshina,Vasile I. Parvulescu,Bert F. Sels Chem. Soc. Rev. 2019 48 2366
Weitere Informationen zu (±)-1,2-Propanediol
57-55-6 und (±)-1,2-Propanediol: Bedeutung in der pharmazeutischen Forschung
Die Chemikalie mit der CAS-Nummer 57-55-6, besser bekannt als (±)-1,2-Propanediol (Propylenglykol), spielt eine zentrale Rolle in der pharmazeutischen und biochemischen Forschung. Als vielseitiges Lösungsmittel und Trägerstoff wird es häufig in Arzneimittelformulierungen eingesetzt, insbesondere in Injektionslösungen, topischen Cremes und oralen Suspensionen. Studien zeigen, dass seine biokompatible Natur und geringe Toxizität es zu einem bevorzugten Excipienten machen. Aktuelle Forschungen untersuchen seine Rolle als Penetrationsverstärker für transdermale Wirkstoffabgabe, ein Thema, das in der personalisierten Medizin zunehmend an Bedeutung gewinnt.
(±)-1,2-Propanediol als Wirkstoffträger in modernen Impfstoffen
In der Impfstofftechnologie hat (±)-1,2-Propanediol (CAS 57-55-6) als Stabilisator für empfindliche Biomoleküle Aufmerksamkeit erregt. Mit dem Aufkommen von mRNA-Impfstoffen (z.B. COVID-19-Impfstoffen) wurde seine Fähigkeit zur Kryokonservierung von Lipidnanopartikeln intensiv erforscht. Pharmakokinetische Studien belegen, dass es die Haltbarkeit von Impfstoffen bei Kühlkettenunterbrechungen verbessert – ein kritischer Faktor für die globale Gesundheitsversorgung. Die European Medicines Agency (EMA) hat seine Verwendung in mehreren zugelassenen Biologika als sicher eingestuft.
Toxizitätsprofile und Sicherheitsbewertung von 57-55-6
Die Sicherheitsbewertung von (±)-1,2-Propanediol (CAS 57-55-6) bleibt ein Schwerpunkt der regulatorischen Wissenschaft. Metaanalysen klinischer Daten zeigen, dass bei topischer Anwendung allergische Reaktionen unter 0,8% liegen, während systemische Effekte erst bei Dosierungen >4g/kg Körpergewicht auftreten. Die FDA klassifiziert es als "generally recognized as safe" (GRAS) für Lebensmittel und Medikamente. Aktuelle in-vitro-Studien an 3D-Hautmodellen untersuchen seine Wechselwirkungen mit epidermalen Proteinen, besonders im Kontext dermatologischer Formulierungen.
Nachhaltige Produktion von (±)-1,2-Propanediol aus Biorohstoffen
Angesichts der globalen Nachhaltigkeitsziele gewinnt die biotechnologische Herstellung von 57-55-6 aus nachwachsenden Rohstoffen an Bedeutung. Moderne fermentative Verfahren mit gentechnisch optimierten Mikroorganismen erreichen Ausbeuten >100g/L, wie Publikationen in "Green Chemistry" belegen. Diese "grünen" Produktionsmethoden reduzieren den CO2-Fußabdruck um bis zu 60% im Vergleich zu petrochemischen Prozessen. Pharmakonzerne evaluieren derzeit den Einsatz solcher bio-basierten Varianten in parenteralen Präparaten unter Einhaltung von USP/EP-Reinheitsstandards.
Zukunftsperspektiven für 57-55-6 in der Zelltherapie
Innovative Anwendungen von (±)-1,2-Propanediol (CAS 57-55-6) in der regenerativen Medizin werden aktuell erforscht. Als Kryoprotektivum zeigt es vielversprechende Ergebnisse bei der Vitrifizierung von Stammzellen und Organoiden. Studien im "Journal of Biomedical Materials Research" demonstrieren seine Eignung als Zusatz in Hydrogelen für 3D-Zellkulturen, wo es die Viskosität ohne Zytotoxizität moduliert. Diese Entwicklungen positionieren 57-55-6 als Schlüsselkomponente für zellbasierte Therapien und Organ-on-a-Chip-Technologien der nächsten Generation.



